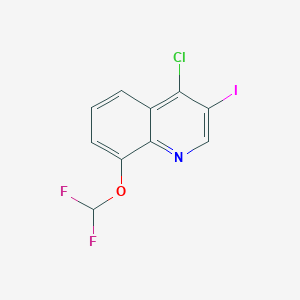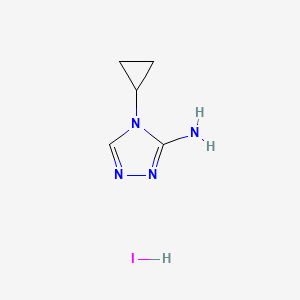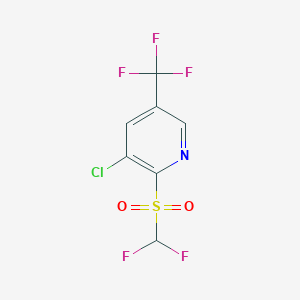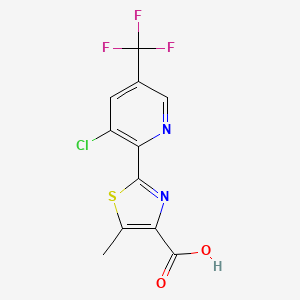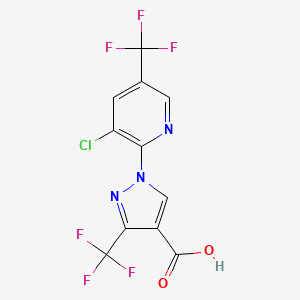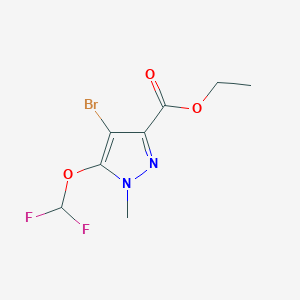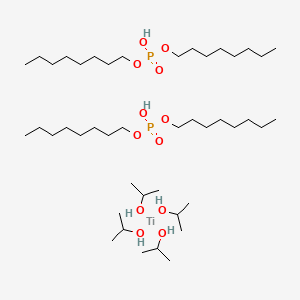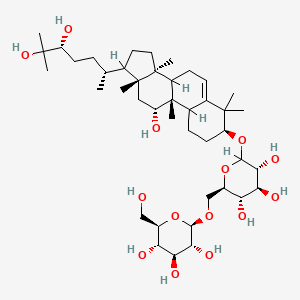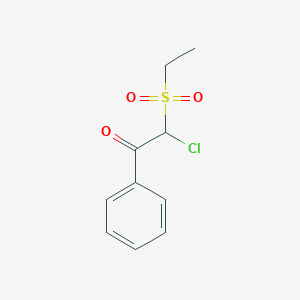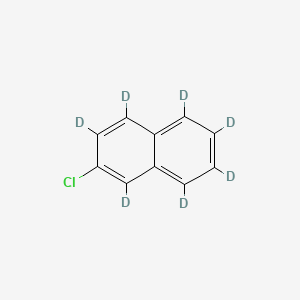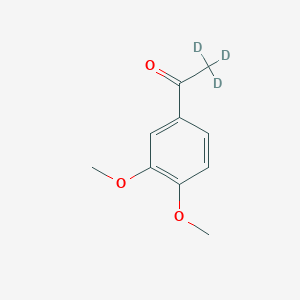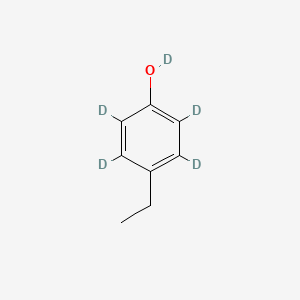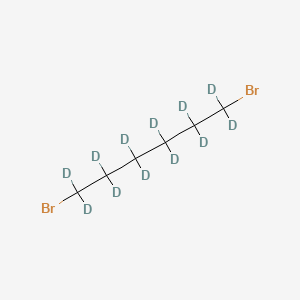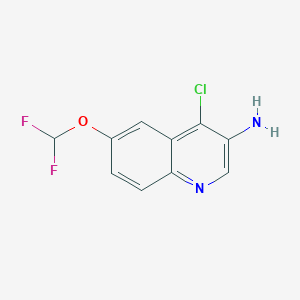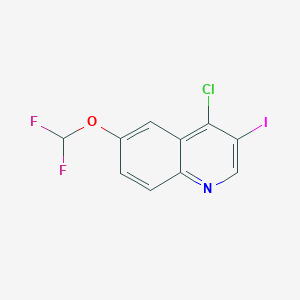
4-Chloro-6-(difluoromethoxy)-3-iodoquinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, 4-Chloro-6-(difluoromethoxy)-2-methylquinoline, has been reported . It has a molecular formula of C11H8ClF2NO and an average mass of 243.637 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Chloro-6-(difluoromethoxy)-2-methylquinoline, include a molecular weight of 243.64, and it is typically stored at room temperature . It is usually in powder form .Applications De Recherche Scientifique
Synthesis and Reactivity
- Selective Substitution Reactions : The compound is used in selective stepwise substitution reactions to synthesize diarylquinolines with different aryl groups, achieved in high yields (Tsvetkov et al., 2002).
- Intermediate in Synthesis : It serves as an important intermediate for the synthesis of biologically active compounds, such as GSK2126458, involving cyclization and substitution reactions (Wang et al., 2015).
Chemical Properties and Applications
- Building Block in Synthesis : This compound is a versatile and attractive building block in chemical synthesis, used in various reactions like Williamson ether synthesis and ester hydrolysis (Li et al., 2020).
- Study of Photophysical Properties : Its derivatives have been studied for their photophysical properties, such as absorption and emission in different solvents, and these properties are affected by substituents on the quinoline nucleus (Mphahlele et al., 2015).
Molecular Interactions and Structural Studies
- Inclusion and Packing Properties : Chloro-substituted quinolines, including this compound, are studied for their inclusion and packing properties in crystal engineering, which are significantly different from non-chlorinated analogues (Ashmore et al., 2007).
Fluorescence and Quantum Yields
- Fluorescence Properties : Certain derivatives demonstrate high fluorescence quantum yields and stability, indicating potential applications in fluorescence-based technologies (Ahvale et al., 2008).
Biological Activity
- Antifungal Activity : Derivatives of 6-iodoquinoline, which can be synthesized from 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline, have been explored for their antifungal activities (El-Hashash et al., 2015).
Other Chemical Transformations
- Regioselective Alkynylation and Arylation : This compound is also used in regioselective alkynylation and subsequent arylation or amination reactions, showcasing its versatility in complex chemical transformations (Mphahlele, 2010).
Propriétés
IUPAC Name |
4-chloro-6-(difluoromethoxy)-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2INO/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXQSIOTFOYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethoxy)-3-iodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



